molecular formula C9H4ClF3N2O B3123724 4-Chloro-6-(trifluoromethoxy)quinazoline CAS No. 312295-62-8

4-Chloro-6-(trifluoromethoxy)quinazoline

Cat. No. B3123724
M. Wt: 248.59 g/mol
InChI Key: ZGIDAXLBBURWOL-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethoxy)quinazoline, also known as 4-chloro-6-quinazolinyl trifluoromethyl ether, is a compound with the molecular weight of 248.59 . The compound is in powder form .


Synthesis Analysis

The synthesis of quinazoline derivatives, including 4-Chloro-6-(trifluoromethoxy)quinazoline, has been a topic of interest in medicinal chemistry due to their wide range of biological properties . The compound can be synthesized from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through three steps including substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-(trifluoromethoxy)quinazoline is 1S/C9H4ClF3N2O/c10-8-6-3-5 (16-9 (11,12)13)1-2-7 (6)14-4-15-8/h1-4H . The structure of this compound and other quinazoline derivatives have been studied in various literatures .


Chemical Reactions Analysis

Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes, such as 4-Chloro-6-(trifluoromethoxy)quinazoline, are rare . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .


Physical And Chemical Properties Analysis

4-Chloro-6-(trifluoromethoxy)quinazoline has a molecular weight of 248.59 . It is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antihyperlipidemic Activity

4-Chloro-6-(trifluoromethoxy)quinazoline derivatives have been synthesized and evaluated for their antihyperlipidemic activity. These compounds have shown potential in reducing serum cholesterol and triglyceride levels, and increasing serum HDL levels, indicating their promise as antihyperlipidemic molecules (Kathiravan et al., 2016).

Structural Diversity in Zinc Complexes

The ligand 4-Chloro-6-(trifluoromethoxy)quinazoline has been used in the synthesis of zinc complexes. These complexes demonstrate structural diversity, influenced by the anion of the metal salt. The ligand's flexibility and the choice of metal salt influence the geometrical preferences of the resultant complexes, affecting their photophysical properties (Dwivedi et al., 2016).

Cytotoxic Evaluation of Triazole-Quinazolinone Hybrids

Triazole and quinazoline derivatives, including 4-Chloro-6-(trifluoromethoxy)quinazoline, have been studied for their cytotoxic effects. These compounds have shown significant cytotoxic activity against various cancer cell lines, indicating their potential in cancer treatment (Hassanzadeh et al., 2019).

Synthesis of Quinazoline Derivatives for EGFR-Tyrosine Kinase Inhibition

4-Chloro-6-(trifluoromethoxy)quinazoline derivatives have been synthesized and evaluated for their ability to inhibit EGFR-tyrosine kinase. These compounds demonstrate potential as antitumor agents, contributing to the development of new cancer treatments (Noolvi & Patel, 2013).

Regioselective Synthesis at Room Temperature

4-Chloro-6-(trifluoromethoxy)quinazoline has been used in the regioselective synthesis of novel monoaryl ethers without a catalyst. This approach is significant for its mild reaction conditions and high yield, contributing to the field of synthetic chemistry (Deore et al., 2007).

Synthesis for Potential Biological Activities

The compound has been synthesized for potential biological activities, including anticancer and antimicrobial effects. This highlights the broad spectrum of therapeutic applications of 4-Chloro-6-(trifluoromethoxy)quinazoline derivatives (Kassab et al., 2016).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used and the compound should be handled only in a well-ventilated area .

Future Directions

Quinazolines, including 4-Chloro-6-(trifluoromethoxy)quinazoline, are noteworthy in medicinal chemistry due to their wide range of biological properties . Future research may focus on the synthesis of new quinazolinone derivatives with potent antimicrobial activity . The selective C-H trifluoromethoxylation of pyridines remains a formidable challenge, which could be a potential direction for future research .

properties

IUPAC Name

4-chloro-6-(trifluoromethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-8-6-3-5(16-9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIDAXLBBURWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274429
Record name 4-Chloro-6-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethoxy)quinazoline

CAS RN

312295-62-8
Record name 4-Chloro-6-(trifluoromethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312295-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-(trifluoromethoxy)quinazolin-4-ol (515 mg, 2.23 mmol) in phosphorous oxychloride (1.9 mL) was treated with triethylamine (3 mL, 21.1 mmol), and the mixture was heated at reflux for 2 h. The resulting solution was cooled to room temperature, and stripped 3× from methylene chloride to remove residual phosphorous oxychloride. The residue was dissolved in 100 mL methylene chloride, 100 mL saturated sodium bicarbonate was carefully added, causing vigorous gas evolution, and the mixture was stirred for 10 min, until gas evolution had ceased. The layers were separated, and the organic phase was washed with saturated sodium bicarbonate (2×30 mL), followed by brine, dried over sodium sulfate, and concentrated in-vacuo. The residue was purified over silica gel, eluting with 40% EtOAc/heptane, to yield 377 mg of 4-chloro-6-(trifluoromethoxy)quinazoline as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 9.10 (s, 1H), 8.16 (d, J=9.23 Hz, 1H), 8.10 (s, 1H), 7.83 (dd, J=9.23, 2.20 Hz, 1H). MS (ES+)=249 (M+H)+.
Quantity
515 mg
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reactant
Reaction Step One
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1.9 mL
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3 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Preparation D4, Step 5: A suspension of 6-(trifluoromethoxy)quinazolin-4-ol (515 mg, 2.23 mmol) in phosphorous oxychloride (1.9 mL) was treated with triethylamine (3 mL, 21.1 mmol), and the mixture was heated at reflux for 2 h. The resulting solution was cooled to room temperature, and stripped 3× from methylene chloride to remove residual phosphorous oxychloride. The residue was dissolved in 100 mL methylene chloride, 100 mL saturated sodium bicarbonate was carefully added, causing vigorous gas evolution, and the mixture was stirred for 10 min, until gas evolution had ceased. The layers were separated, and the organic phase was washed with saturated sodium bicarbonate (2×30 mL), followed by brine, dried over sodium sulfate, and concentrated in-vacuo. The residue was purified over silica gel, eluting with 40% EtOAc/heptane, to yield 377 mg of 4-chloro-6-(trifluoromethoxy)quinazoline as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 9.10 (s, 1H), 8.16 (d, J=9.23 Hz, 1H), 8.10 (s, 1H), 7.83 (dd, J=9.23, 2.20 Hz, 1H). MS (ES+)=249 (M+H)+.
[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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